Ethyl 6-hydroxypyrimidine-4-carboxylate

Catalog No.
S885328
CAS No.
223788-14-5
M.F
C7H8N2O3
M. Wt
168.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 6-hydroxypyrimidine-4-carboxylate

CAS Number

223788-14-5

Product Name

Ethyl 6-hydroxypyrimidine-4-carboxylate

IUPAC Name

ethyl 6-oxo-1H-pyrimidine-4-carboxylate

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

InChI

InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-6(10)9-4-8-5/h3-4H,2H2,1H3,(H,8,9,10)

InChI Key

RDEDWQDJPRDEBZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=O)NC=N1

Canonical SMILES

CCOC(=O)C1=CC(=O)NC=N1

Chemistry and Biological Significance

“Ethyl 6-hydroxypyrimidine-4-carboxylate” is a type of pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analog . These compounds are types of bicyclic [6 + 6] systems . They have been applied on a large scale in the medical and pharmaceutical fields .

Anti-inflammatory Activities

Pyrimidines, including “Ethyl 6-hydroxypyrimidine-4-carboxylate”, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Anticancer Activities

Pyrimidine derivatives, including “Ethyl 6-hydroxypyrimidine-4-carboxylate”, have been reported to exhibit anticancer activities . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia . These compounds have been shown to modulate myeloid leukemia .

Antimicrobial and Antifungal Activities

Pyrimidine derivatives also display antimicrobial and antifungal activities . These activities are attributed to their ability to inhibit the growth of various types of bacteria and fungi .

Cardiovascular Agents and Antihypertensive Activities

Pyrimidine derivatives have been reported to exhibit cardiovascular and antihypertensive activities . These compounds have been used in the treatment of various cardiovascular diseases and conditions related to high blood pressure .

Antimetabolite Activities

Diazine alkaloids, which include “Ethyl 6-hydroxypyrimidine-4-carboxylate”, are reported to exhibit antimetabolite activities . These activities are attributed to their ability to inhibit the growth of various types of bacteria and fungi .

Antiallergic Activities

Pyrimidines, including “Ethyl 6-hydroxypyrimidine-4-carboxylate”, have been reported to exhibit antiallergic activities . These activities are attributed to their ability to inhibit the expression and activities of certain vital inflammatory mediators .

Tyrosine Kinase Inhibitory Activities

Pyrimidines, including “Ethyl 6-hydroxypyrimidine-4-carboxylate”, have been reported to exhibit tyrosine kinase inhibitory activities . These activities are attributed to their ability to inhibit the expression and activities of certain vital inflammatory mediators .

Calcium Channel Antagonistic Activities

Pyrimidines, including “Ethyl 6-hydroxypyrimidine-4-carboxylate”, have been reported to exhibit calcium channel antagonistic activities . These activities are attributed to their ability to inhibit the expression and activities of certain vital inflammatory mediators .

Antileishmanial Activities

Pyrimidines, including “Ethyl 6-hydroxypyrimidine-4-carboxylate”, have been reported to exhibit antileishmanial activities . These activities are attributed to their ability to inhibit the growth of various types of bacteria and fungi .

Antituberculostatic Activities

Pyrimidines, including “Ethyl 6-hydroxypyrimidine-4-carboxylate”, have been reported to exhibit antituberculostatic activities . These activities are attributed to their ability to inhibit the growth of various types of bacteria and fungi .

Ethyl 6-hydroxypyrimidine-4-carboxylate is a heterocyclic compound characterized by its pyrimidine ring structure, which consists of six members including two nitrogen atoms located at positions 1 and 3. Its molecular formula is C7H8N2O3C_7H_8N_2O_3, and it features a hydroxyl group at position 6 and an ethyl ester at position 4 of the pyrimidine ring. This compound is notable for its potential applications in medicinal chemistry and material sciences due to its unique structural properties, which allow for various chemical modifications and interactions with biological targets.

  • Oxidation: The compound can be oxidized to yield various pyrimidine derivatives by introducing different functional groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Reduction reactions convert the keto group to a hydroxyl group, leading to different dihydropyrimidine derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
  • Substitution: Nucleophilic substitution can occur where the ethoxy group is replaced by other nucleophiles such as amines or thiols, facilitated under basic or acidic conditions.

Research indicates that ethyl 6-hydroxypyrimidine-4-carboxylate exhibits several biological activities:

  • Antimicrobial Properties: The compound has been studied for its ability to inhibit the growth of various microorganisms, making it a candidate for developing new antimicrobial agents.
  • Antiviral Activities: There is ongoing research into its potential as an antiviral agent, particularly due to its interaction with enzymes involved in nucleic acid synthesis.

The synthesis of ethyl 6-hydroxypyrimidine-4-carboxylate typically involves:

  • Condensation Reaction: The reaction begins with the condensation of ethyl acetoacetate with urea under acidic conditions.
  • Cyclization: This process leads to the formation of an intermediate that cyclizes to yield the desired pyrimidine derivative.
  • Reaction Conditions: The synthesis often requires heating the reactants in ethanol in the presence of a catalytic amount of p-toluenesulfonic acid. Industrial production methods follow similar routes but are optimized for higher yields and purity through continuous flow reactors and automated systems.

Ethyl 6-hydroxypyrimidine-4-carboxylate has diverse applications across several fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds that may have therapeutic properties.
  • Agricultural Chemistry: The compound is utilized in the synthesis of agrochemicals, enhancing crop protection strategies.
  • Biological Research: It is investigated for its potential use in drug development due to its biological activities, particularly against microbial infections.

Studies investigating the interactions of ethyl 6-hydroxypyrimidine-4-carboxylate focus on its pharmacokinetics and dynamics:

  • Enzyme Inhibition: Research has shown that this compound can inhibit specific enzymes or receptors, impacting biological pathways related to nucleic acid synthesis.
  • Binding Studies: These studies assess how effectively the compound binds to molecular targets, which is crucial for predicting its efficacy as a drug candidate .

Ethyl 6-hydroxypyrimidine-4-carboxylate shares structural similarities with several other pyrimidine derivatives. Here are some notable compounds for comparison:

Compound NameCAS NumberKey FeaturesSimilarity Index
Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate937614-43-2Contains bromine at position 50.90
Methyl 5-bromopyrimidine-4-carboxylate1009826-93-0Methyl group instead of ethyl0.86
Ethyl 5-bromopyrimidine-4-carboxylate64224-59-5Lacks hydroxyl group0.98
Methyl 2-amino-5-bromopyrimidine-4-carboxylate1034737-23-9Amino group substitution0.84
Diethyl 5-bromopyrimidine-4,6-dicarboxylate1820687-49-7Contains two carboxylic acid groups0.91

Uniqueness

Ethyl 6-hydroxypyrimidine-4-carboxylate is unique due to its specific substitution pattern and the presence of an ethoxy group, which allows for diverse chemical modifications not readily available in other similar compounds. This structural feature enhances its potential applications in medicinal chemistry, particularly in developing new drugs with targeted biological activities.

XLogP3

-0.3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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